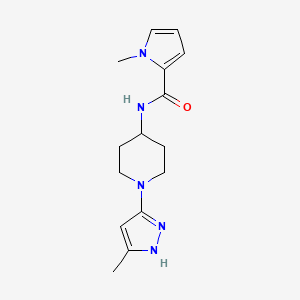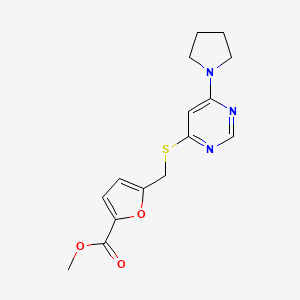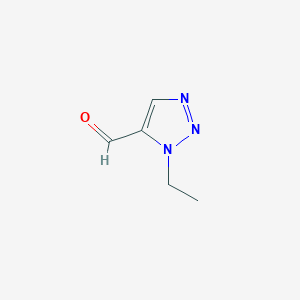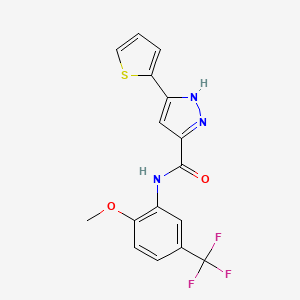
1-(1,3-benzodioxol-5-yl)-2-(7H-purin-6-ylsulfanyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-benzodioxol-5-yl)-2-(7H-purin-6-ylsulfanyl)ethanone is a complex organic compound that features a benzodioxole ring and a purine ring connected via a sulfanyl-ethanone linker
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-benzodioxol-5-yl)-2-(7H-purin-6-ylsulfanyl)ethanone typically involves the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.
Synthesis of the Purine Ring: The purine ring can be synthesized via the condensation of formamide with various amines.
Linking the Two Rings: The final step involves the formation of the sulfanyl-ethanone linker, which can be achieved through a nucleophilic substitution reaction between a thiol and a halogenated ethanone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-benzodioxol-5-yl)-2-(7H-purin-6-ylsulfanyl)ethanone can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated benzodioxole derivatives.
Mechanism of Action
The mechanism of action of 1-(1,3-benzodioxol-5-yl)-2-(7H-purin-6-ylsulfanyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole and purine rings may facilitate binding to these targets, while the sulfanyl-ethanone linker could play a role in modulating the compound’s activity. The exact pathways involved would depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-benzodioxol-5-yl)-2-(7H-purin-6-yl)ethanone: Lacks the sulfanyl group.
1-(1,3-benzodioxol-5-yl)-2-(7H-purin-6-ylsulfanyl)propanone: Contains a propanone linker instead of an ethanone linker.
1-(1,3-benzodioxol-5-yl)-2-(7H-purin-6-ylsulfanyl)ethanol: Contains an alcohol group instead of an ethanone group.
Uniqueness
1-(1,3-benzodioxol-5-yl)-2-(7H-purin-6-ylsulfanyl)ethanone is unique due to the presence of both a benzodioxole and a purine ring, connected by a sulfanyl-ethanone linker
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-(7H-purin-6-ylsulfanyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O3S/c19-9(8-1-2-10-11(3-8)21-7-20-10)4-22-14-12-13(16-5-15-12)17-6-18-14/h1-3,5-6H,4,7H2,(H,15,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJWGOINBIGCHGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)CSC3=NC=NC4=C3NC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(Z)-methyl 2-((2-(2,5-dioxopyrrolidin-1-yl)acetyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2407929.png)
![6-Methoxy-3-(4-methoxybenzoyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2407930.png)
![4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[3-(4-methoxyphenyl)propanoyl]piperidine](/img/structure/B2407931.png)
![2-{[(4-Bromophenyl)carbamoyl]amino}acetic acid](/img/structure/B2407932.png)

![(2Z)-2-[(2,4-difluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2407936.png)

![5,6-dichloro-N-(4-methoxyphenyl)-N-[(thiophen-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2407939.png)






